molecular formula C20H26Cl3N3O4S B13431525 Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride (Prochlorperazine N1,N4,S,S-Tetraoxide Dihydrochloride)

Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride (Prochlorperazine N1,N4,S,S-Tetraoxide Dihydrochloride)

Cat. No.: B13431525
M. Wt: 510.9 g/mol
InChI Key: KQXHIPAIXADZRD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride involves multiple steps, starting from prochlorperazine. The process typically includes the oxidation of prochlorperazine to introduce sulfone and dioxide groups. Specific reaction conditions, such as the choice of oxidizing agents and solvents, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale oxidation reactions under controlled conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride undergoes various chemical reactions, including:

    Reduction: The compound can be reduced back to its parent form, prochlorperazine, under specific conditions.

    Substitution: Various substituents can be introduced to the phenothiazine ring, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride is similar to that of prochlorperazine. It primarily works by blocking D2 dopamine receptors in the brain, which are involved in the regulation of nausea and vomiting. Additionally, it may interact with other neurotransmitter systems, including histaminergic, cholinergic, and noradrenergic pathways .

Comparison with Similar Compounds

Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride can be compared to other phenothiazine derivatives, such as:

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.

    Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.

    Thioridazine: Used primarily for its antipsychotic effects but with a different side effect profile.

Properties

Molecular Formula

C20H26Cl3N3O4S

Molecular Weight

510.9 g/mol

IUPAC Name

2-chloro-10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]phenothiazine 5,5-dioxide;dihydrochloride

InChI

InChI=1S/C20H24ClN3O4S.2ClH/c1-23(25)11-13-24(26,14-12-23)10-4-9-22-17-5-2-3-6-19(17)29(27,28)20-8-7-16(21)15-18(20)22;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H

InChI Key

KQXHIPAIXADZRD-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)[O-])[O-].Cl.Cl

Origin of Product

United States

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